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molecular formula C17H26N2O2 B8516998 Urea, N'-(4-acetylphenyl)-N,N-dibutyl- CAS No. 86781-35-3

Urea, N'-(4-acetylphenyl)-N,N-dibutyl-

Cat. No. B8516998
M. Wt: 290.4 g/mol
InChI Key: RHZRGNBQZOEJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925762

Procedure details

In a dry 100 mL flask equipped with an N2 inlet adapter, a rubber septum and a magnetic stirring bar, was placed phenyl N-(4-acetylphenyl)carbamate (6.38 g, 25 mmol) in DMSO (50 mL). Dibutylamine (4.42 mL, 26.25 mmol) was slowly added to the mixture. The resulting solution was stirred at room temperature for 15 min, after which time EtOAc (250 mL) was added to the reaction mixture. The latter was washed successively with H2O (2×50 mL), aqueous 1N HCl (100 mL), H2O (100 mL), aqueous 1N NaOH (100 mL) and brine (100 mL), dried (MgSO4) and concentrated under reduced pressure to give a crude solid. The solid was triturated with Et2O/hexane to yield 6.98 g (96% yield) of the title compound as a white solid.
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
4.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:19])OC2C=CC=CC=2)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH2:20]([NH:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH3:23].CCOC(C)=O>CS(C)=O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:19])[N:24]([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:20][CH2:21][CH2:22][CH3:23])=[CH:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.38 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)NC(OC1=CC=CC=C1)=O
Step Two
Name
Quantity
4.42 mL
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry 100 mL flask equipped with an N2 inlet adapter
WASH
Type
WASH
Details
The latter was washed successively with H2O (2×50 mL), aqueous 1N HCl (100 mL), H2O (100 mL), aqueous 1N NaOH (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with Et2O/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)NC(N(CCCC)CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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